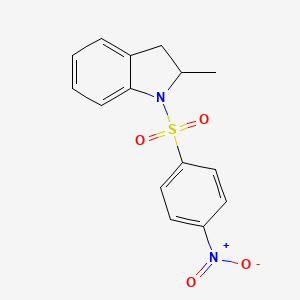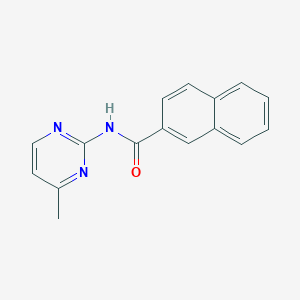
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide works by activating the STING pathway, which is a key component of the innate immune response. When 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide is introduced into the body, it binds to a receptor known as STING, which triggers the production of cytokines. These cytokines then activate immune cells, including T cells and natural killer cells, which can help to destroy cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. It has also been shown to increase the number of immune cells, including T cells and natural killer cells. In addition, 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide has been shown to increase the permeability of blood vessels, which can help to improve the delivery of chemotherapy drugs to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature on its use. However, 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new synthetic compounds that are similar to 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide but have improved properties, such as increased potency and reduced toxicity. Finally, there is interest in understanding the mechanism of action of 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide in more detail, which could lead to the development of new cancer treatments that target the immune system.
Méthodes De Synthèse
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with oxalyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran and 2,6-dimethylpyridine. The resulting compound is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. 2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide works by inducing the production of cytokines, which are proteins that play a key role in the immune response. This immune response can help to destroy cancer cells and prevent the growth of tumors.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(oxolan-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-4-12(10(2)15-9)13(16)14-7-11-5-6-17-8-11/h3-4,11H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUOOQVVXAGJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)

